molecular formula C9H8BrNO2 B13211803 6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one

6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13211803
M. Wt: 242.07 g/mol
InChI Key: IXZKDHXRUMGTAV-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research has shown potential antiviral and anticancer activities, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one include:

The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-3-hydroxy-7-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3,8,12H,1H3,(H,11,13)

InChI Key

IXZKDHXRUMGTAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2O)Br

Origin of Product

United States

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